molecular formula C18H22N2O2S B11818388 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11818388
M. Wt: 330.4 g/mol
InChI Key: YDTKGJBJGMSBFT-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a tosylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. For example, using a bench-top continuous flow setup with Raney® nickel as a catalyst can facilitate the α-methylation of pyridine derivatives in a greener and more efficient manner .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain kinases and neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of both the tosyl and piperidine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-12-4-3-5-18(20)16-10-11-19-15(2)13-16/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

YDTKGJBJGMSBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC(=NC=C3)C

Origin of Product

United States

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